molecular formula C23H24BrO2P B142228 (4-Carboxybutyl)triphenylphosphonium bromide CAS No. 17814-85-6

(4-Carboxybutyl)triphenylphosphonium bromide

Cat. No. B142228
CAS RN: 17814-85-6
M. Wt: 443.3 g/mol
InChI Key: MLOSJPZSZWUDSK-UHFFFAOYSA-N
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Description

The compound (4-carboxybutyl)triphenylphosphonium bromide is a phosphonium salt that has been utilized in various chemical syntheses, particularly in the preparation of stereo-selective drugs. It is synthesized from triphenylphosphine and 5-bromovaleric acid in acetonitrile, and its structure has been confirmed through spectroscopic methods such as IR and ^1H NMR .

Synthesis Analysis

The synthesis of (4-carboxybutyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with 5-bromovaleric acid. This process takes place in a solution of acetonitrile, which acts as the solvent. The reaction is likely to proceed through a nucleophilic substitution mechanism where the triphenylphosphine attacks the bromine atom of 5-bromovaleric acid, leading to the formation of the phosphonium salt .

Molecular Structure Analysis

The molecular structure of (4-carboxybutyl)triphenylphosphonium bromide has been elucidated using IR spectroscopy and ^1H NMR. These techniques provide information about the functional groups present and the environment of the hydrogen atoms within the molecule, respectively. The phosphonium center is expected to have a tetrahedral geometry with the phenyl groups and the carboxybutyl chain attached to the phosphorus atom .

Chemical Reactions Analysis

Phosphonium salts, including (4-carboxybutyl)triphenylphosphonium bromide, are versatile intermediates in organic synthesis. They can participate in various chemical reactions, such as the bromination of organic compounds. For instance, polymer-bound triphenylphosphonium perbromide has been used for the bromination of alkenes, carbonyl compounds, and arenes under mild conditions, showcasing the reactivity of phosphonium salts in halogenation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-carboxybutyl)triphenylphosphonium bromide are not explicitly detailed in the provided papers. However, phosphonium salts are generally known for their ionic nature, which can influence their solubility in different solvents. The presence of the carboxybutyl group suggests that the compound may have some degree of solubility in polar organic solvents due to the potential for hydrogen bonding. The stability and reactivity of the compound would be influenced by the triphenylphosphonium moiety, which is a common structural feature in phosphonium salts used for synthetic applications .

Relevant Case Studies

While specific case studies involving (4-carboxybutyl)triphenylphosphonium bromide are not provided, the synthesis and application of related phosphonium salts have been reported. For example, tributyl(carboxymethyl)phosphonium bromotrichloroferrate, a magnetic ionic liquid, has been synthesized and characterized, demonstrating the potential for phosphonium salts to be used in catalysis . Additionally, the reaction of 4-bromobut-2-enylphosphonium salts with monosubstituted hydrazines has been studied, leading to the formation of phosphonium salt derivatives with potential applications in the synthesis of pyrazoline derivatives . These studies highlight the versatility of phosphonium salts in organic synthesis and their potential for further exploration in various chemical transformations.

Scientific Research Applications

Chemical Synthesis and Catalysis

(4-Carboxybutyl)triphenylphosphonium bromide has been utilized extensively in the synthesis of various organic compounds. For instance, it is a critical intermediate in the synthesis of stereo-selective drugs, highlighting its role in improving the efficiency and selectivity of chemical reactions (Li Fang-shi, 2008). Additionally, its utility in one-pot synthesis methods for the preparation of indoles demonstrates its versatility and efficiency in organic synthesis, contributing to the advancement of synthetic methodologies (G. Kraus & Haitao Guo, 2008).

Advanced Material Development

This compound has also found applications in the development of advanced materials. Specifically, it has been employed in the synthesis of nanospheres designed for simultaneous imaging of calcium ions in mitochondria and lysosomes within living cells. This application underlines its potential in the creation of targeted diagnostic tools and the study of cellular processes (Shuai Zhou et al., 2018).

Mitochondrial Targeting for Therapeutic Applications

Significantly, (4-Carboxybutyl)triphenylphosphonium bromide is instrumental in designing mitochondria-targeted therapies. Its modification and incorporation into dendrimers for selective drug delivery to mitochondria exemplify its potential in enhancing the efficacy of therapeutic agents. This approach aims to minimize systemic toxicity while maximizing therapeutic outcomes, particularly in diseases associated with mitochondrial dysfunction (S. Biswas et al., 2012).

Bioimaging and Temperature Sensing

The compound's application extends to bioimaging, where it has been used to create sensitive and stable thermometers for monitoring the temperature of intracellular mitochondria. This innovative application is crucial for understanding cellular metabolism and physiology, highlighting the compound's utility in biophysical research (Yuan Wang et al., 2021).

Safety And Hazards

“(4-Carboxybutyl)triphenylphosphonium bromide” can cause skin irritation (H315) and serious eye irritation (H319) . It may also cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

Future Directions

“(4-Carboxybutyl)triphenylphosphonium bromide” is used as an intermediate of the raw material drug bimatoprost, which is used for treating low blood pressure . This suggests potential future directions in the development of treatments for low blood pressure and other related conditions.

properties

IUPAC Name

4-carboxybutyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOSJPZSZWUDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H24BrO2P
Source PubChem
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DSSTOX Substance ID

DTXSID6057669
Record name (4-Carboxybutyl)triphenylphosphonium bromide
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Molecular Weight

443.3 g/mol
Source PubChem
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Product Name

(4-Carboxybutyl)triphenylphosphonium bromide

CAS RN

17814-85-6
Record name (4-Carboxybutyl)triphenylphosphonium bromide
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Synthesis routes and methods I

Procedure details

A mixture of 103 g. of 5-bromovaleric acid and 152 g. of triphenylphosphine in 400 ml. of acetonitrile is refluxed for 48 hours, cooled, diluted with 100 ml. of benzene and allowed to crystallize. The crystals are filtered, washed with benzene and ether, to yield colorless material, m.p. 207°-209° C.
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Synthesis routes and methods II

Procedure details

A mixture of 5-bromopentanoic acid (6.9 g, 38 mmol) and triphenylphosphine (10 g, 38 mmol) in dry acetonitrile (30 ml) was heated under reflux overnight. Evaporation of solvent yielded crystals. The resultant crystals were washed with a small amount of acetonitrile and dried at room temperature under reduced pressure to afford a target product, (4-carboxybutyl)-triphenylphosphonium bromide (14.6 g, 87%), which was used in the next step without any further treatment.
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